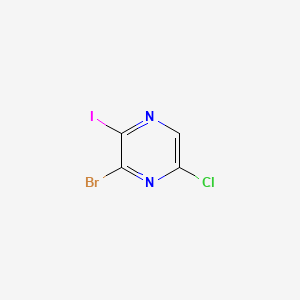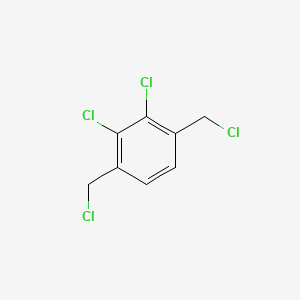
Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate is an organic compound characterized by a complex structure that includes a tert-butyl ester, a chlorophenyl group, and a formyl group attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and an appropriate alkylating agent.
Formylation: The formyl group can be added through a Vilsmeier-Haack reaction, which involves the use of a formylating reagent such as DMF and POCl₃.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions, such as with amines to form anilines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Tert-butyl 4-(4-chlorophenyl)-3-carboxy-1-methylcyclohex-3-ene-1-carboxylate.
Reduction: Tert-butyl 4-(4-chlorophenyl)-3-hydroxymethyl-1-methylcyclohex-3-ene-1-carboxylate.
Substitution: Tert-butyl 4-(4-aminophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug development due to its structural complexity and functional groups.
- Investigated for its biological activity, including potential anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and resins.
- Employed in the synthesis of specialty chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(4-fluorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
- Tert-butyl 4-(4-bromophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
- Tert-butyl 4-(4-methylphenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate.
Comparison:
Fluorophenyl Derivative: May exhibit different reactivity due to the electron-withdrawing nature of fluorine.
Bromophenyl Derivative: Likely to have higher reactivity in substitution reactions due to the larger atomic radius of bromine.
Methylphenyl Derivative: Expected to have different steric and electronic properties, potentially affecting its biological activity.
Tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclo
Eigenschaften
Molekularformel |
C19H23ClO3 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
tert-butyl 4-(4-chlorophenyl)-3-formyl-1-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C19H23ClO3/c1-18(2,3)23-17(22)19(4)10-9-16(14(11-19)12-21)13-5-7-15(20)8-6-13/h5-8,12H,9-11H2,1-4H3 |
InChI-Schlüssel |
JHIZGWLHOINSTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=C(C1)C=O)C2=CC=C(C=C2)Cl)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


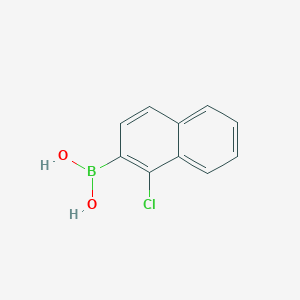
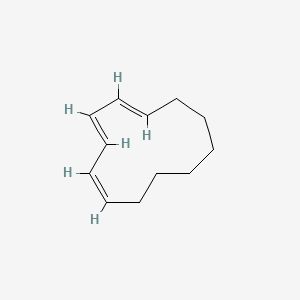
![[1-(3-Iodo-4-methoxyphenyl)cyclopropyl]methanol](/img/structure/B15359744.png)
![(2R)-2-{[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B15359747.png)
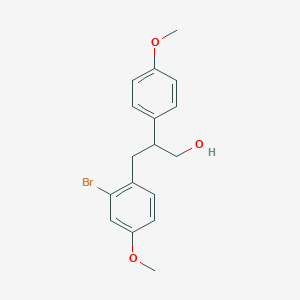
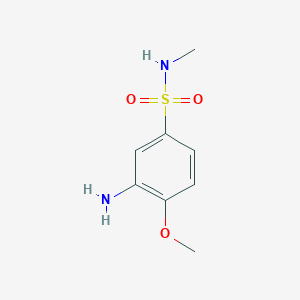
![3-[(2-Bromo-5-chlorophenyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B15359770.png)
![4-Amino-5-fluoro-1-[6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidin-2-one](/img/structure/B15359774.png)

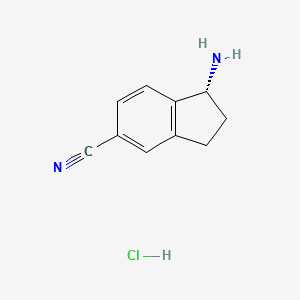
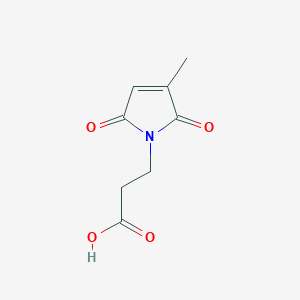
![6-(4-Chlorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B15359795.png)
